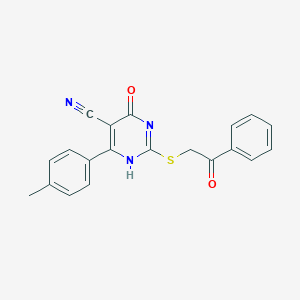![molecular formula C18H14N6O B292201 (3Z)-2-amino-5-phenyl-3-(phenylhydrazinylidene)pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B292201.png)
(3Z)-2-amino-5-phenyl-3-(phenylhydrazinylidene)pyrazolo[1,5-a]pyrimidin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3Z)-2-amino-5-phenyl-3-(phenylhydrazinylidene)pyrazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that has gained attention in scientific research due to its potential therapeutic applications. The compound is synthesized through a multi-step process and has been studied for its mechanism of action, biochemical and physiological effects, and limitations in lab experiments. In
Wirkmechanismus
The mechanism of action of (3Z)-2-amino-5-phenyl-3-(phenylhydrazinylidene)pyrazolo[1,5-a]pyrimidin-7-one is not fully understood. However, it has been shown to inhibit the activity of enzymes involved in cancer cell growth and division. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that (3Z)-2-amino-5-phenyl-3-(phenylhydrazinylidene)pyrazolo[1,5-a]pyrimidin-7-one has both biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of enzymes involved in cancer cell growth and division. It has also been shown to have anti-inflammatory and anti-viral properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (3Z)-2-amino-5-phenyl-3-(phenylhydrazinylidene)pyrazolo[1,5-a]pyrimidin-7-one in lab experiments is its potential therapeutic applications. It has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties, making it a promising candidate for further study. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of (3Z)-2-amino-5-phenyl-3-(phenylhydrazinylidene)pyrazolo[1,5-a]pyrimidin-7-one. One direction is to further investigate its mechanism of action to better understand how it inhibits cancer cell growth and division. Another direction is to study its potential use in combination with other anti-cancer agents to enhance its therapeutic effect. Additionally, more research is needed to determine its safety and efficacy in animal and human studies.
Synthesemethoden
The synthesis of (3Z)-2-amino-5-phenyl-3-(phenylhydrazinylidene)pyrazolo[1,5-a]pyrimidin-7-one involves a multi-step process that includes the condensation of hydrazine hydrate with 2-acetylphenylhydrazine to form 2-acetylphenylhydrazine hydrazone. This intermediate compound is then reacted with 5-phenyl-3-(phenylhydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one in the presence of a catalyst to form the desired compound.
Wissenschaftliche Forschungsanwendungen
(3Z)-2-amino-5-phenyl-3-(phenylhydrazinylidene)pyrazolo[1,5-a]pyrimidin-7-one has been studied for its potential therapeutic applications. It has been shown to have anti-cancer properties and has been studied as a potential treatment for various types of cancer, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential use as an anti-inflammatory and anti-viral agent.
Eigenschaften
Molekularformel |
C18H14N6O |
|---|---|
Molekulargewicht |
330.3 g/mol |
IUPAC-Name |
(3Z)-2-amino-5-phenyl-3-(phenylhydrazinylidene)pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C18H14N6O/c19-17-16(22-21-13-9-5-2-6-10-13)18-20-14(11-15(25)24(18)23-17)12-7-3-1-4-8-12/h1-11,21H,(H2,19,23)/b22-16- |
InChI-Schlüssel |
RLYCSUZXNOZUQC-JWGURIENSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=CC(=O)N3C(=N2)/C(=N\NC4=CC=CC=C4)/C(=N3)N |
SMILES |
C1=CC=C(C=C1)C2=CC(=O)N3C(=N2)C(=NNC4=CC=CC=C4)C(=N3)N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=O)N3C(=N2)C(=NNC4=CC=CC=C4)C(=N3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 1-(4-chlorophenyl)-6-cyano-7-ethyl-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292118.png)
![2-[3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 5-(2-thienyl)-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B292121.png)
![2-[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B292123.png)
![1H-benzimidazol-2-yl 2-[3-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl sulfide](/img/structure/B292126.png)
![1-[5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethan-1-one](/img/structure/B292127.png)
![2-[5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 1-methyl-1H-imidazol-2-yl sulfide](/img/structure/B292128.png)
![ethyl 5-amino-1-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-1H-pyrazole-4-carboxylate](/img/structure/B292131.png)
![2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-ethyl-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B292132.png)

![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(phenylcarbamoyl)acetamide](/img/structure/B292134.png)
![2-[(4-chlorophenyl)methylsulfanyl]-4-oxo-6-(2-phenylethyl)-1H-pyrimidine-5-carbonitrile](/img/structure/B292136.png)
![3-Amino-5-oxo-7-(2-phenylethyl)-[1,3]thiazolo[3,2-a]pyrimidine-2,6-dicarbonitrile](/img/structure/B292138.png)
![Ethyl 6-cyano-1-(4-fluorophenyl)-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292140.png)
![Ethyl 1-(3-chlorophenyl)-6-cyano-7-(4-methoxyphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292141.png)